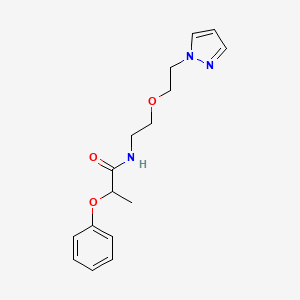

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide

Descripción

N-(2-(2-(1H-Pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a pyrazole heterocycle linked via an ethoxyethyl spacer to a propanamide backbone, which is further substituted with a phenoxy group. The ethoxyethyl chain may enhance solubility, while the phenoxy group contributes to hydrophobic interactions.

Propiedades

IUPAC Name |

2-phenoxy-N-[2-(2-pyrazol-1-ylethoxy)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-14(22-15-6-3-2-4-7-15)16(20)17-9-12-21-13-11-19-10-5-8-18-19/h2-8,10,14H,9,11-13H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQPIWVZNVNJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCOCCN1C=CC=N1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxyethyl chain and finally the phenoxypropanamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group in the phenoxypropanamide moiety, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated pyrazole derivatives, while reduction can produce alcohols from the carbonyl group.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. The ethoxyethyl chain and phenoxypropanamide moiety can also interact with various cellular pathways, influencing biological processes.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

a. Heterocyclic Core

- Target Compound : Features a pyrazole ring (1H-pyrazol-1-yl), a five-membered ring with two adjacent nitrogen atoms. This structure is electron-deficient, favoring π-π stacking and hydrogen bonding .

- N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide (Compound A): Contains an indole moiety, a bicyclic structure with a six-membered aromatic ring fused to a five-membered nitrogen-containing ring. Indole’s electron-rich nature facilitates interactions with serotonin receptors or tryptophan-based enzymes .

- (S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide (Compound B): Lacks a heterocyclic core but includes a pyridinyl group, which enhances metal coordination and hydrogen bonding .

b. Substituents and Backbone

- Target Compound: Phenoxy group provides moderate hydrophobicity; ethoxyethyl spacer increases molecular weight (MW) and flexibility.

- Compound A: Fluoro-biphenyl substituent enhances lipophilicity (higher LogP) and may improve blood-brain barrier penetration.

- Compound B : Benzyl and pyridinyl groups introduce steric bulk and polarity, likely affecting membrane permeability .

Hypothesized Pharmacological and Physicochemical Properties

Research Implications and Limitations

While direct comparative pharmacological data are absent in the provided evidence, structural analysis suggests:

- Target Compound : Balanced solubility and lipophilicity may favor oral bioavailability.

- Compound A : Fluoro-biphenyl group could improve target affinity but reduce solubility.

- Compound B : Pyridinyl and benzyl groups may enhance selectivity for metal-dependent enzymes.

Limitations : The absence of empirical data (e.g., IC₅₀ values, pharmacokinetic profiles) in the provided evidence necessitates further experimental validation.

Actividad Biológica

Chemical Structure and Properties

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide is characterized by its unique molecular structure, which includes a pyrazole ring, an ethoxy group, and a phenoxypropanamide moiety. The chemical formula is C18H24N4O3, and it is known for its moderate solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O3 |

| Molecular Weight | 344.41 g/mol |

| Solubility | Moderate in DMSO |

| Melting Point | Not specified |

Research indicates that this compound exhibits anti-inflammatory and antiproliferative properties. It is believed to act primarily through the inhibition of specific signaling pathways involved in inflammation and cell growth. The pyrazole moiety is particularly significant as it has been associated with various biological activities, including the modulation of cytokine production.

In Vitro Studies

In vitro studies have demonstrated that N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound was found to induce apoptosis in these cells, suggesting a potential role in cancer therapy.

Table 2: In Vitro Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.4 | Induction of apoptosis |

| A549 | 12.3 | Cell cycle arrest |

Case Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry explored the anti-cancer properties of this compound. Researchers treated MCF-7 cells with varying concentrations of the compound and observed significant reductions in cell viability at concentrations above 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, indicating that the compound effectively triggers programmed cell death.

Case Study 2: Anti-Inflammatory Effects

Another investigation focused on the anti-inflammatory effects of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)-2-phenoxypropanamide using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked decrease in pro-inflammatory cytokines (TNF-α, IL-6) upon treatment with the compound, highlighting its potential as a therapeutic agent for inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.